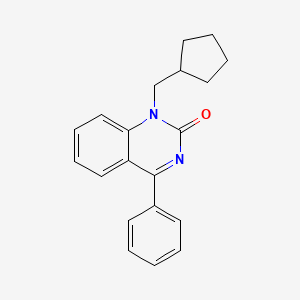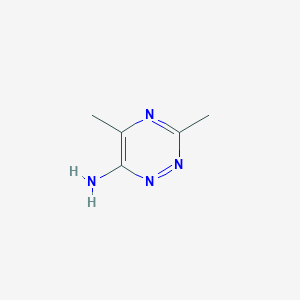
DL-Ethyl-panthenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Ethyl-panthenol: is a derivative of panthenol, which is an alcohol analog of pantothenic acid (vitamin B5). It is commonly used in various cosmetic and pharmaceutical products due to its moisturizing and healing properties. This compound is a racemic mixture containing both the dextrorotatory (D) and levorotatory (L) isomers of panthenol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Ethyl-panthenol can be synthesized through the condensation reaction of DL-pantolactone and 3-aminopropanol. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst . The reaction conditions may vary, but common parameters include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale continuous reactors. The process involves the continuous introduction of DL-pantolactone and 3-aminopropanol into the reactor, followed by purification steps such as solvent recovery and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Ethyl-panthenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pantothenic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed:
Oxidation: Pantothenic acid.
Reduction: Panthenol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: DL-Ethyl-panthenol is used in enantiospecific high-performance liquid chromatography (HPLC) separation of pantothenic acid, panthenol, and pantolactone enantiomers .
Biology: It is used in studies related to cell proliferation and wound healing due to its ability to promote fibroblast proliferation and accelerate re-epithelialization .
Medicine: this compound is included in topical formulations for its anti-inflammatory and moisturizing properties. It is effective in treating dermatological conditions such as eczema and psoriasis .
Industry: In the cosmetic industry, this compound is used in hair care products to improve hair structure, add luster, and reduce static .
Wirkmechanismus
DL-Ethyl-panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation. Pantothenic acid is then distributed into the cells and converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis. Acetyl CoA plays a crucial role in various metabolic pathways, including the synthesis of fatty acids and the Krebs cycle .
Vergleich Mit ähnlichen Verbindungen
D-Panthenol: The biologically active form of panthenol, known for its superior moisturizing properties.
Pantothenic Acid: The vitamin B5 form, essential for various metabolic functions.
Panthenyl Ethyl Ether: Another derivative used in cosmetics for its moisturizing effects
Uniqueness: DL-Ethyl-panthenol is unique due to its racemic mixture, which provides a balance of properties from both isomers. This makes it versatile for use in various applications, from cosmetics to pharmaceuticals .
Eigenschaften
Molekularformel |
C11H23NO4 |
|---|---|
Molekulargewicht |
233.30 g/mol |
IUPAC-Name |
2-hydroxy-3-(hydroxymethyl)-N-(3-hydroxypropyl)-3-methylhexanamide |
InChI |
InChI=1S/C11H23NO4/c1-3-5-11(2,8-14)9(15)10(16)12-6-4-7-13/h9,13-15H,3-8H2,1-2H3,(H,12,16) |
InChI-Schlüssel |
PKYMZYZSRJTROL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CO)C(C(=O)NCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)




![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)





